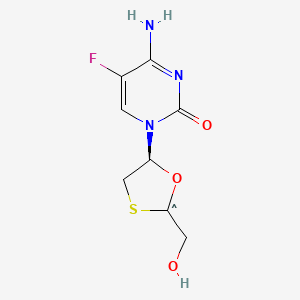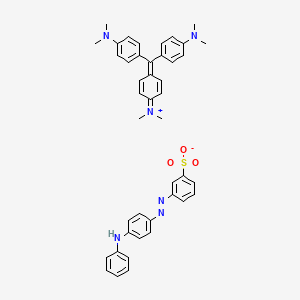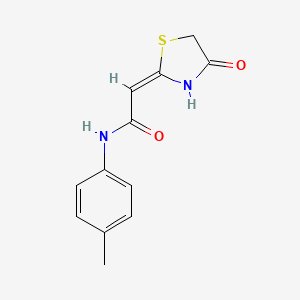
CID 156592042
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 156592042 is a useful research compound. Its molecular formula is C8H9FN3O3S and its molecular weight is 246.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
The preparation methods for chemical compounds typically involve synthetic routes and reaction conditions. These methods can vary widely depending on the specific compound. For industrial production, large-scale synthesis methods are employed to ensure the efficient and cost-effective production of the compound. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Analyse Des Réactions Chimiques
Chemical compounds undergo various types of reactions, including oxidation, reduction, and substitution. The specific reactions and conditions depend on the functional groups present in the compound. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the nature of the starting material and the reaction conditions.
Applications De Recherche Scientifique
Chemical compounds are used in a wide range of scientific research applications. In chemistry, they are used as reagents, catalysts, and intermediates in various reactions. In biology, they can be used to study biochemical pathways and molecular interactions. In medicine, they are often investigated for their potential therapeutic effects. In industry, chemical compounds are used in the production of materials, pharmaceuticals, and other products.
Mécanisme D'action
The mechanism of action of a chemical compound involves the molecular targets and pathways through which it exerts its effects. This can include interactions with enzymes, receptors, and other proteins. The specific mechanism of action depends on the structure and properties of the compound.
Comparaison Avec Des Composés Similaires
Comparing a compound with similar compounds can highlight its unique properties and potential advantages Similar compounds can be identified based on their chemical structure and functional groups
Conclusion
While specific details about the compound “CID 156592042” are not available, the general principles outlined above provide a framework for understanding its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H9FN3O3S |
|---|---|
Poids moléculaire |
246.24 g/mol |
InChI |
InChI=1S/C8H9FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5,13H,2-3H2,(H2,10,11,14)/t5-/m0/s1 |
Clé InChI |
OBYZBGSNNWBGLH-YFKPBYRVSA-N |
SMILES isomérique |
C1[C@H](O[C](S1)CO)N2C=C(C(=NC2=O)N)F |
SMILES canonique |
C1C(O[C](S1)CO)N2C=C(C(=NC2=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12343764.png)

![5-methyl-4aH-furo[2,3-d]pyrimidin-4-one](/img/structure/B12343774.png)
![1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343775.png)
![prop-2-en-1-yl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12343778.png)
![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)




